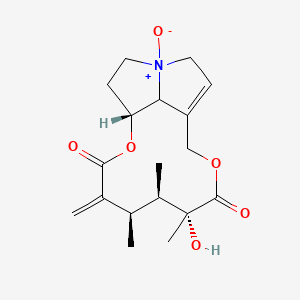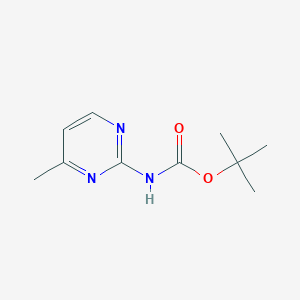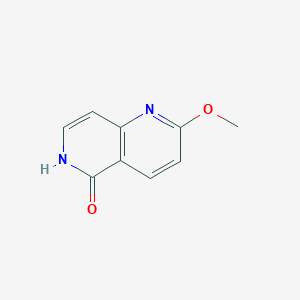![molecular formula C9H11F3N2 B12440320 {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine CAS No. 69717-88-0](/img/structure/B12440320.png)
{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
3-(Trifluoromethyl)benzaldehyde+Hydrazine hydrate→2-[3-(Trifluoromethyl)phenyl]ethylhydrazine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and bromine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its hydrazine moiety can interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.
作用机制
The mechanism of action of {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydrazine moiety can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and lead to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
{2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole}: This compound shares the trifluoromethyl-phenyl structure but differs in its heterocyclic framework.
{2-[3-(Trifluoromethyl)phenyl]ethylamine}: Similar to {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine but lacks the hydrazine moiety.
{2-[3-(Trifluoromethyl)phenyl]ethanol}: Contains a hydroxyl group instead of the hydrazine moiety.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
69717-88-0 |
|---|---|
分子式 |
C9H11F3N2 |
分子量 |
204.19 g/mol |
IUPAC 名称 |
2-[3-(trifluoromethyl)phenyl]ethylhydrazine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-13/h1-3,6,14H,4-5,13H2 |
InChI 键 |
IDPDCQYOTAJDRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12440242.png)
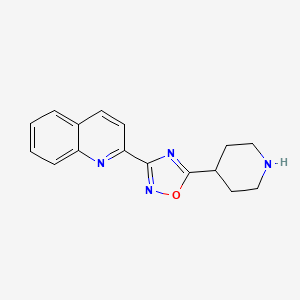
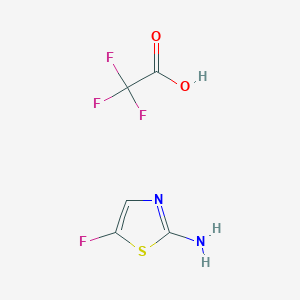
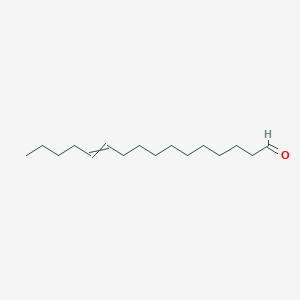
![4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile](/img/structure/B12440270.png)

![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)
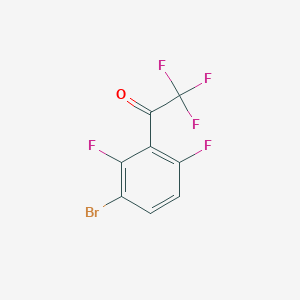
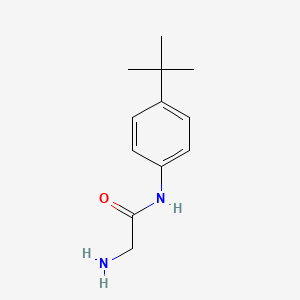
![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)
